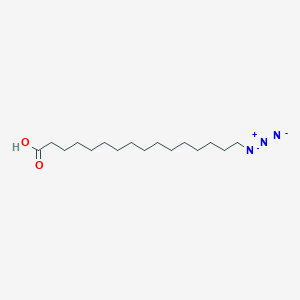
16-アジドヘキサデカン酸
概要
説明
16-アジドヘキサデカン酸は、アジド基を含む合成脂肪酸です。この化合物は主に脂肪酸代謝の分子プローブとして、およびヌクレオチドの修飾マーカーとして使用されます。 また、銅触媒アジド-アルキン環状付加反応を含むクリックケミストリーの試薬でもあります .
科学的研究の応用
16-アジドヘキサデカン酸は、いくつかの科学研究に用いられます。
作用機序
16-アジドヘキサデカン酸の作用機序は、代謝経路に組み込まれ、プローブまたはマーカーとして作用することによります。 クリックケミストリーでは、アジド基はアルキン基と反応して安定なトリアゾール環を形成し、さまざまな生化学的プロセスの研究を容易にします . 脂肪酸代謝では、脂肪酸の生合成、分解、修飾を追跡するために使用されます .
類似化合物の比較
16-アジドヘキサデカン酸は、クリックケミストリー反応に参加できるアジド基を持っているため、ユニークです。類似の化合物には、以下が含まれます。
16-ヒドロキシヘキサデカン酸: この化合物は、アジド基ではなくヒドロキシ基を持ち、植物のキューティクルの研究に使用されます.
アジド脂肪酸: アジドパルミチン酸などのこれらの化合物は、脂肪酸代謝のプローブとして使用され、クリックケミストリーで同様の用途があります.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
16-Azidohexadecanoic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as acyl-CoA synthetase (FadD) and fatty acid transporters like FadL . These interactions are crucial for the activation and transport of fatty acids within cells. The azide group in 16-Azidohexadecanoic acid allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions, facilitating the study of fatty acid metabolism and the modification of biomolecules .
Cellular Effects
16-Azidohexadecanoic acid influences several cellular processes. It is involved in the uptake and degradation of fatty acids, impacting cellular metabolism and energy production . This compound can affect cell signaling pathways and gene expression by modifying nucleotides and interacting with various proteins . Its role in fatty acid metabolism also suggests potential effects on cellular lipid composition and membrane structure .
Molecular Mechanism
At the molecular level, 16-Azidohexadecanoic acid exerts its effects through binding interactions with enzymes and proteins involved in fatty acid metabolism. It acts as a substrate for acyl-CoA synthetase, leading to the formation of acyl-CoA thioesters . These thioesters are then metabolized through β-oxidation, producing acetyl-CoA and other intermediates . The azide group enables click chemistry reactions, allowing for the precise labeling and tracking of fatty acids within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 16-Azidohexadecanoic acid can change over time. Its stability and degradation are important factors to consider in experimental designs. The compound’s ability to undergo click chemistry reactions also makes it a useful tool for studying temporal changes in fatty acid metabolism .
Dosage Effects in Animal Models
The effects of 16-Azidohexadecanoic acid can vary with different dosages in animal models. At lower doses, it may facilitate the study of fatty acid metabolism without causing significant toxicity . Higher doses could potentially lead to adverse effects, including disruptions in cellular metabolism and toxicity . Understanding the dosage effects is crucial for designing safe and effective experiments.
Metabolic Pathways
16-Azidohexadecanoic acid is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is activated by acyl-CoA synthetase to form acyl-CoA thioesters, which then enter the β-oxidation cycle . This process produces acetyl-CoA, which is further metabolized to generate energy and biosynthetic precursors . The compound’s azide group also allows for the study of metabolic flux and the identification of metabolic intermediates through click chemistry .
Transport and Distribution
Within cells, 16-Azidohexadecanoic acid is transported and distributed by fatty acid transporters such as FadL . Once inside the cell, it is activated by acyl-CoA synthetase and incorporated into various metabolic pathways . The compound’s distribution within tissues and its accumulation in specific cellular compartments can be influenced by its interactions with transport proteins and binding partners .
Subcellular Localization
The subcellular localization of 16-Azidohexadecanoic acid is determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to various cellular compartments, including the mitochondria and endoplasmic reticulum, where fatty acid metabolism occurs . The compound’s localization can affect its activity and function, influencing cellular processes such as energy production and lipid synthesis .
準備方法
16-アジドヘキサデカン酸は、16-ブロモヘキサデカン酸とアジ化ナトリウムをジメチルホルムアミド(DMF)中で反応させることで合成できます。 反応は、臭素原子をアジド基で置換する反応です . 合成経路は以下のとおりです。
- 16-ブロモヘキサデカン酸をDMFに溶解します。
- 溶液にアジ化ナトリウムを加えます。
- 反応が完了するまで室温で混合物を撹拌します。
- フラッシュクロマトグラフィーなどの標準的な手法を使用して生成物を精製します。
化学反応の分析
16-アジドヘキサデカン酸は、以下を含むいくつかの種類の化学反応を起こします。
銅触媒アジド-アルキン環状付加(CuAAC): この反応は、銅触媒の存在下でアジド基がアルキン基と反応してトリアゾール環を形成する反応です.
歪み促進アルキン-アジド環状付加(SPAAC): この反応は、銅触媒を必要とせずに、ジベンゾシクロオクチン(DBCO)またはビシクロ[6.1.0]ノニン(BCN)基を含む分子で起こります.
これらの反応に使用される一般的な試薬と条件には、硫酸銅、アスコルビン酸ナトリウム、およびさまざまなアルキンが含まれます。これらの反応から生成される主な生成物はトリアゾール誘導体です。
類似化合物との比較
16-Azidohexadecanoic acid is unique due to its azide group, which allows it to participate in click chemistry reactions. Similar compounds include:
特性
IUPAC Name |
16-azidohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2/c17-19-18-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(20)21/h1-15H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFHDUVVGCRNIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597700 | |
| Record name | 16-Azidohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112668-54-9 | |
| Record name | 16-Azidohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
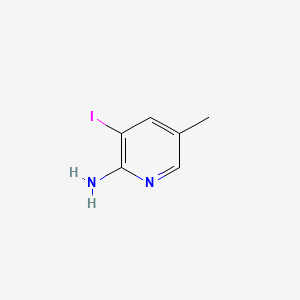



![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)
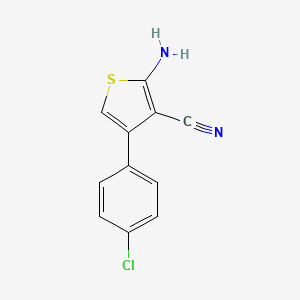


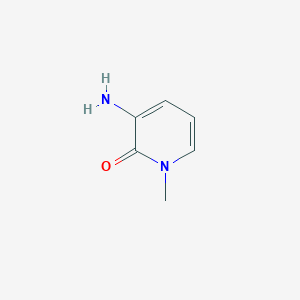
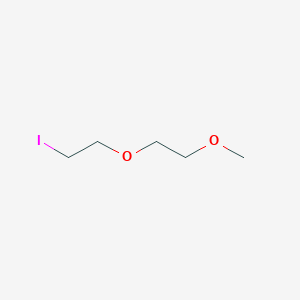

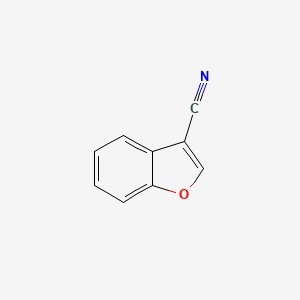
![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)

